molecular formula C18H19N5O4S B2826642 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421449-17-3

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2826642
CAS RN: 1421449-17-3
M. Wt: 401.44
InChI Key: ULRJJRGUJXBXRG-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifungal Activity

The synthesis of sulfonamides containing pyrroles and their antifungal activity has been demonstrated. Compounds synthesized from N4-chloroacetylsulfanilamides showed remarkable antifungal activity, suggesting their potential as fungicidal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Antitumor Evaluation

Further research into pyrrolo[2,3-d]pyrimidines revealed their synthesis and evaluation for antitumor activity. Although not all tested compounds showed significant activity, the study highlighted the potential of structural modifications to enhance antileukemic effects (Ramasamy et al., 1990).

Antibacterial Evaluation

The exploration of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents resulted in the identification of compounds with high activities, underscoring the importance of such structures in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Sulfonamide Hybrids

The development of sulfonamide hybrids, which merge sulfonamides with other pharmacologically active scaffolds, has shown a wide range of activities, including antibacterial, antitumor, and anti-neuropathic pain, showcasing the versatility of sulfonamides in drug design (Ghomashi et al., 2022).

Biological Evaluation of Sulfonamides

The biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides revealed moderate activity against key enzymes and potent antimicrobial activities against a selected panel of bacterial and fungal species. These findings support the therapeutic utility of these compounds (Irshad et al., 2019).

properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c24-28(25,14-3-4-15-16(11-14)27-10-9-26-15)22-6-5-19-17-12-18(21-13-20-17)23-7-1-2-8-23/h1-4,7-8,11-13,22H,5-6,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRJJRGUJXBXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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